molecular formula C24H16N2O4S3 B14641359 Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]- CAS No. 54952-18-0

Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-

Cat. No.: B14641359
CAS No.: 54952-18-0
M. Wt: 492.6 g/mol
InChI Key: MDRWWLCWGBMTEH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-thiobis[4-[(4-nitrophenyl)thio]-] typically involves the reaction of 4-nitrothiophenol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2C6H4NO2SH+SCl2C12H8N2O4S+2HCl2 \text{C}_6\text{H}_4\text{NO}_2\text{SH} + \text{SCl}_2 \rightarrow \text{C}_{12}\text{H}_8\text{N}_2\text{O}_4\text{S} + 2 \text{HCl} 2C6​H4​NO2​SH+SCl2​→C12​H8​N2​O4​S+2HCl

Industrial Production Methods

In industrial settings, the production of Benzene, 1,1’-thiobis[4-[(4-nitrophenyl)thio]-] may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-thiobis[4-[(4-nitrophenyl)thio]-] undergoes various chemical reactions, including:

    Substitution Reactions: The nitro groups on the benzene rings can participate in electrophilic aromatic substitution reactions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfur atom can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Hydrogen peroxide or other peroxides.

Major Products

    Amino Derivatives: Reduction of nitro groups leads to the formation of amino derivatives.

    Sulfoxides and Sulfones: Oxidation of the sulfur atom results in sulfoxides or sulfones.

Scientific Research Applications

Benzene, 1,1’-thiobis[4-[(4-nitrophenyl)thio]-] has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-thiobis[4-[(4-nitrophenyl)thio]-] involves its interaction with molecular targets through its nitro and sulfur groups. The nitro groups can undergo reduction to form reactive intermediates, while the sulfur atom can participate in redox reactions. These interactions can affect various biochemical pathways, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-nitrophenyl)sulfide: A closely related compound with similar structural features.

    Benzene, 1,1’-thiobis[2,4,6-trinitro-]: Another compound with multiple nitro groups and a sulfur linkage.

Uniqueness

Benzene, 1,1’-thiobis[4-[(4-nitrophenyl)thio]-] is unique due to its specific arrangement of nitro groups and sulfur atom, which imparts distinct chemical and physical properties

Properties

CAS No.

54952-18-0

Molecular Formula

C24H16N2O4S3

Molecular Weight

492.6 g/mol

IUPAC Name

1-nitro-4-[4-[4-(4-nitrophenyl)sulfanylphenyl]sulfanylphenyl]sulfanylbenzene

InChI

InChI=1S/C24H16N2O4S3/c27-25(28)17-1-5-19(6-2-17)31-21-9-13-23(14-10-21)33-24-15-11-22(12-16-24)32-20-7-3-18(4-8-20)26(29)30/h1-16H

InChI Key

MDRWWLCWGBMTEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)SC3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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